

Step-by-step synthesis of 3-Morpholin-4-ylaniline.

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Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803

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Application Note & Protocol Guide

Topic: A Comprehensive Guide to the Synthesis of **3-Morpholin-4-ylaniline**: Protocols and Mechanistic Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholin-4-ylaniline is a valuable substituted aniline that serves as a crucial building block in medicinal chemistry and materials science. Its structure is frequently incorporated into pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.^[1]^[2] This guide provides a detailed, step-by-step protocol for the synthesis of **3-Morpholin-4-ylaniline**, targeting researchers and drug development professionals. We will explore two primary, robust synthetic routes: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a modern, one-step palladium-catalyzed Buchwald-Hartwig amination. This document emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and provides comprehensive protocols to ensure reproducible and efficient synthesis.

Compound Profile and Safety Precautions

A thorough understanding of the physical, chemical, and safety properties of the target compound is paramount before commencing any synthetic work.

Chemical and Physical Properties

The key properties of **3-Morpholin-4-ylaniline** are summarized in the table below.

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 3-morpholin-4-ylaniline | [3] |
| Molecular Formula | C ₁₀ H ₁₄ N ₂ O | [3][4] |
| Molecular Weight | 178.23 g/mol | [3][4] |
| Appearance | Solid / Crystalline Powder | [4] |
| CAS Number | 159724-40-0 | [3] |

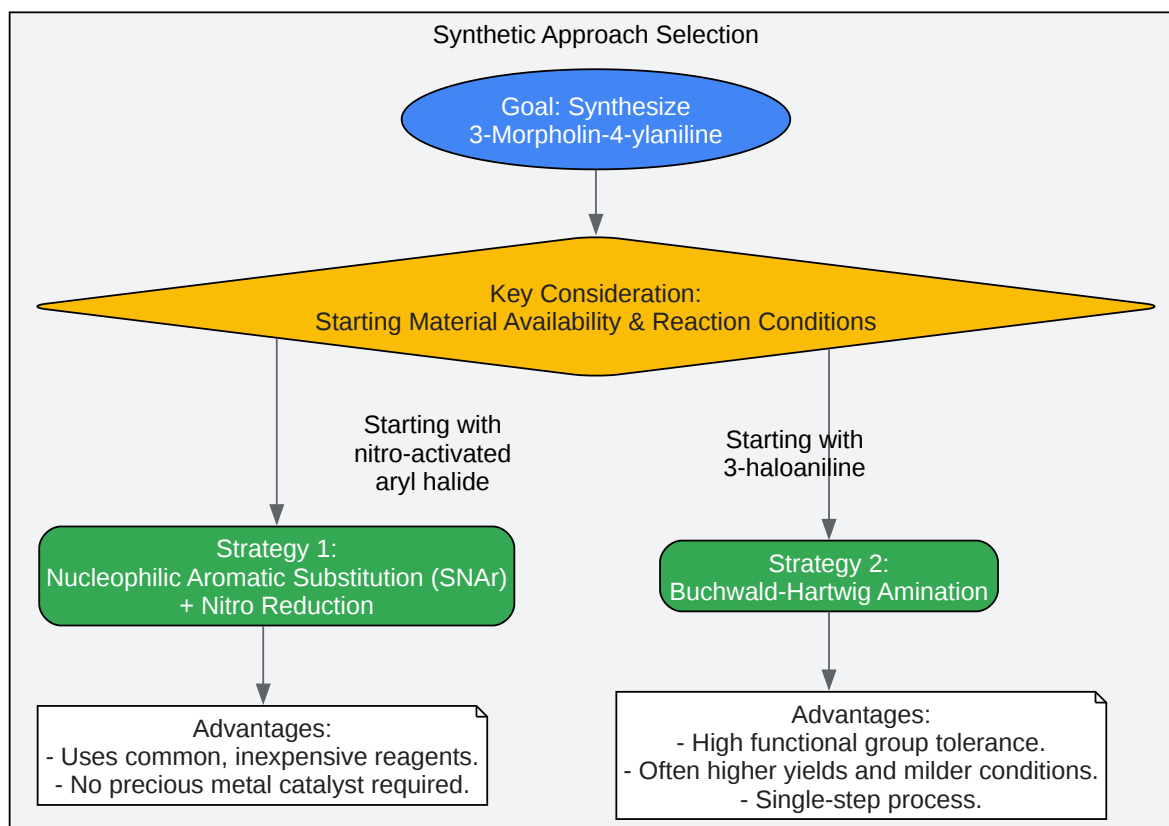
Safety and Handling

3-Morpholin-4-ylaniline is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[5]

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3][5] Causes skin and serious eye irritation.[3][5] May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6] For handling powders, a respirator may be necessary.
- Handling: Avoid creating dust. Keep away from incompatible materials. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Overview of Synthetic Strategies

The synthesis of **3-Morpholin-4-ylaniline** is primarily achieved by forming the C-N bond between the morpholine ring and the aniline backbone. Two highly effective and widely adopted strategies are presented here.



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Diagram 1: Decision workflow for selecting a synthetic strategy.

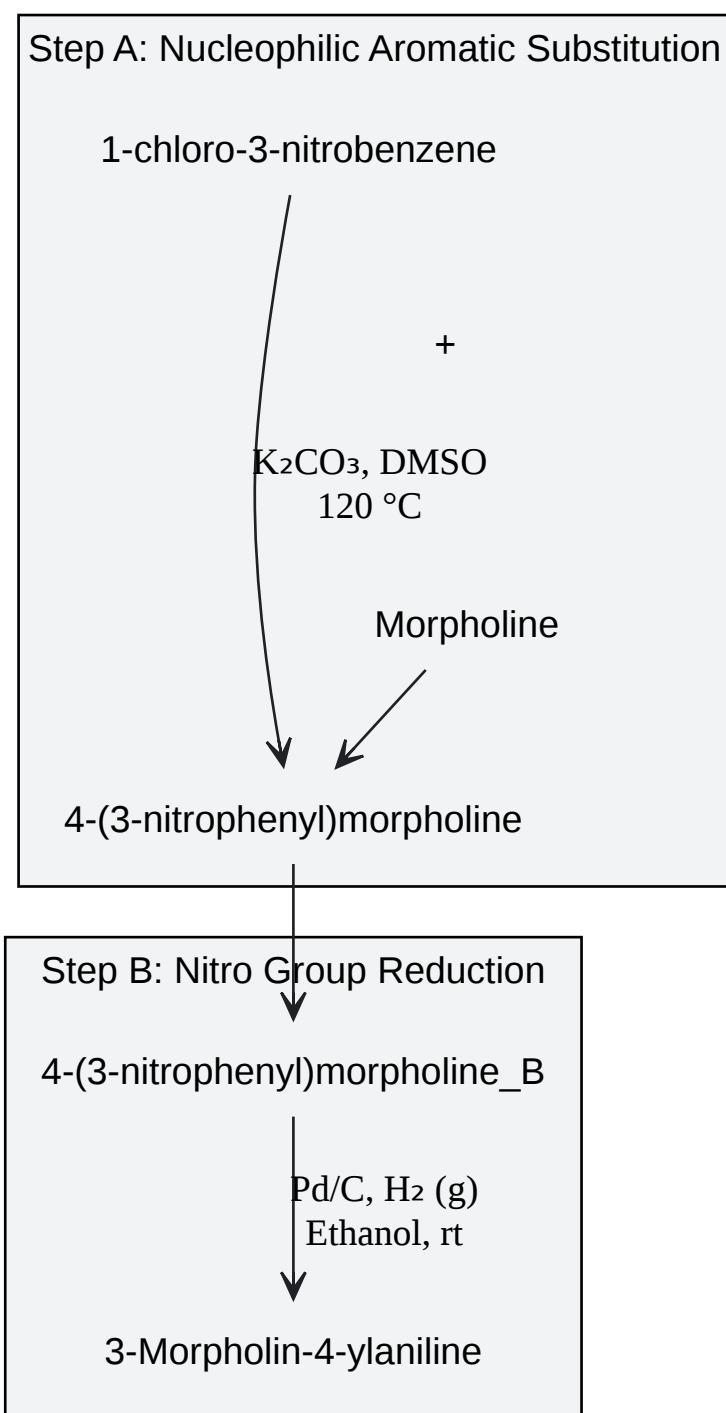
- Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This classic two-step method relies on an electron-deficient aromatic ring to facilitate the attack of the morpholine nucleophile.[7] An aryl halide bearing a strong electron-withdrawing group, such as a nitro group ($-\text{NO}_2$), is required. The subsequent reduction of the nitro group yields the desired aniline.

- Buchwald-Hartwig Amination: This is a powerful, modern, palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between an aryl halide (or pseudohalide) and an amine.^{[8][9]} This method often provides high yields under relatively mild conditions and exhibits broad functional group tolerance.^[10]

Protocol 1: Synthesis via S_NAr and Reduction

This protocol is divided into two main steps: the initial S_NAr reaction to form 4-(3-nitrophenyl)morpholine, followed by the reduction of the nitro intermediate.

Reaction Scheme



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Diagram 2: Two-step synthesis of **3-Morpholin-4-ylaniline** via S_NAr and reduction.

Materials and Equipment

| Reagents & Solvents | Equipment |
|--|---|
| 1-Chloro-3-nitrobenzene | Round-bottom flasks (various sizes) |
| Morpholine | Magnetic stirrer with heating mantle |
| Potassium Carbonate (K_2CO_3), anhydrous | Condenser |
| Dimethyl sulfoxide (DMSO) | Thermometer / Temperature controller |
| Palladium on Carbon (10% Pd/C) | Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or Hydrogen balloon setup |
| Ethanol (EtOH) | Filtration apparatus (Büchner funnel) |
| Ethyl Acetate (EtOAc) | Celite® or similar filter aid |
| Hexane | Rotary evaporator |
| Deionized Water | Standard laboratory glassware |
| Brine (saturated NaCl solution) | |

Step-by-Step Procedure

Step A: Synthesis of 4-(3-Nitrophenyl)morpholine

- **Setup:** To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-chloro-3-nitrobenzene (10.0 g, 63.5 mmol, 1.0 equiv).
- **Reagent Addition:** Add anhydrous potassium carbonate (17.5 g, 126.9 mmol, 2.0 equiv) and dimethyl sulfoxide (DMSO, 100 mL).
- **Nucleophile Addition:** Add morpholine (8.3 mL, 95.2 mmol, 1.5 equiv) to the stirring suspension.
 - **Expert Insight:** A slight excess of morpholine ensures the complete consumption of the starting aryl halide. K_2CO_3 acts as a base to neutralize the HCl formed in situ, driving the reaction forward. DMSO is an excellent polar aprotic solvent for $SNAr$ reactions as it effectively solvates the cation of the base while leaving the anion reactive.

- **Reaction:** Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 500 mL of cold deionized water. A precipitate should form.
- **Isolation:** Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMSO and inorganic salts.
- **Drying:** Dry the collected solid in a vacuum oven at 50 °C to yield crude 4-(3-nitrophenyl)morpholine as a yellow-brown solid. This material is often pure enough for the next step.

Step B: Reduction to **3-Morpholin-4-ylaniline**

- **Setup:** To a 500 mL flask, add the crude 4-(3-nitrophenyl)morpholine (12.0 g, 57.6 mmol) and ethanol (200 mL).
- **Catalyst Addition:** Carefully add 10% Palladium on carbon (approx. 600 mg, 5% w/w) under a nitrogen or argon atmosphere.
 - **Expert Insight:** Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups.^[11] It should be handled with care as it can be pyrophoric, especially when dry and exposed to air or solvents.
- **Hydrogenation:** Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or connecting to a hydrogenation apparatus). Stir the suspension vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
- **Monitoring:** The reaction is typically complete within 3-5 hours. Monitor by TLC, observing the disappearance of the starting material and the appearance of the aniline product (which can be visualized with a UV lamp).
- **Filtration:** Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad

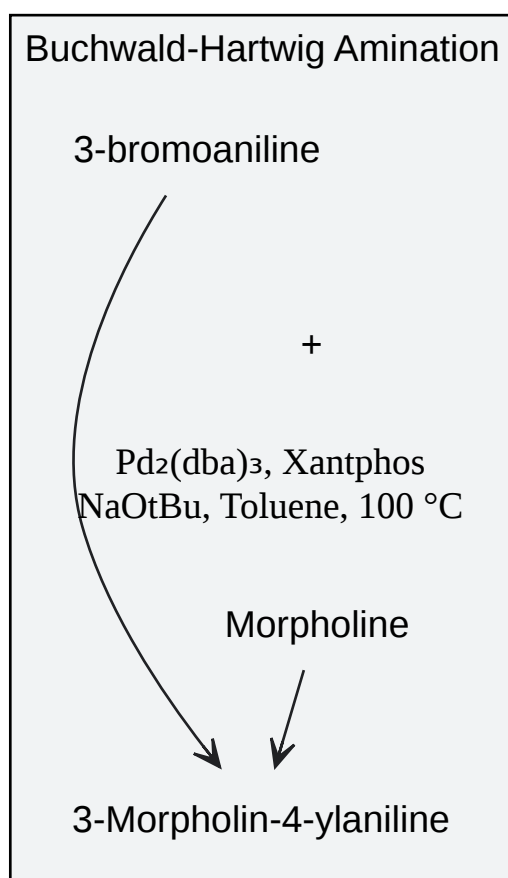
with additional ethanol (2 x 50 mL).

- Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air. It should be quenched carefully with water before disposal.
- Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford **3-Morpholin-4-ylaniline** as a crystalline solid.[\[11\]](#)

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol describes a one-step synthesis from 3-bromoaniline and morpholine using a palladium catalyst system.

Reaction Scheme



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Diagram 3: One-step synthesis via Buchwald-Hartwig amination.

Materials and Equipment

| Reagents & Solvents | Equipment |
|---|---|
| 3-Bromoaniline | Schlenk flask or oven-dried round-bottom flask |
| Morpholine | Magnetic stirrer with heating mantle |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃) | Condenser |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Inert atmosphere setup (Schlenk line with Nitrogen/Argon) |
| Sodium tert-butoxide (NaOtBu) | Syringes for liquid transfer |
| Toluene, anhydrous | Filtration apparatus |
| Diethyl ether or Ethyl Acetate | Rotary evaporator |
| Saturated ammonium chloride (NH ₄ Cl) solution | Chromatographic column for purification |
| Deionized Water, Brine | Standard laboratory glassware |

Step-by-Step Procedure

- Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.34 g, 14.0 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
- Catalyst Preparation: To the same flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%) and Xantphos (174 mg, 0.3 mmol, 3 mol%).
 - Expert Insight: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. [9] Using an inert atmosphere is critical for catalytic activity. The ligand (Xantphos) is crucial; its wide bite angle facilitates the reductive elimination step, which is often rate-limiting. [8] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine.

- **Reagent Addition:** Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Add anhydrous toluene (50 mL) via cannula or syringe. Then, add 3-bromoaniline (1.09 mL, 10.0 mmol, 1.0 equiv) followed by morpholine (1.05 mL, 12.0 mmol, 1.2 equiv).
- **Reaction:** Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
- **Quenching:** After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude oil or solid contains residual catalyst and ligand. Purify the material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield pure **3-Morpholin-4-ylaniline**.

Summary and Comparison

| Feature | Protocol 1: SNAr + Reduction | Protocol 2: Buchwald-Hartwig |
|---------------------|--|---|
| Number of Steps | Two | One |
| Catalyst | Pd/C (stoichiometric in use, catalytic in principle) | Precious Metal: Palladium complex (catalytic) |
| Key Reagents | 1-Chloro-3-nitrobenzene, Morpholine, H ₂ | 3-Bromoaniline, Morpholine, Phosphine Ligand |
| Reaction Conditions | High temperature (120 °C), then ambient temperature | Moderate temperature (100 °C), requires inert atmosphere |
| Advantages | Inexpensive reagents, no sensitive ligands | High yield, excellent functional group tolerance, faster |
| Disadvantages | Longer overall sequence, use of hazardous nitro intermediate | Expensive catalyst/ligand, requires strict inert conditions |

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